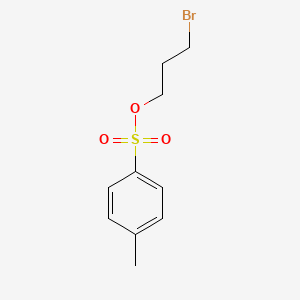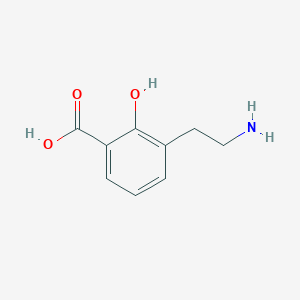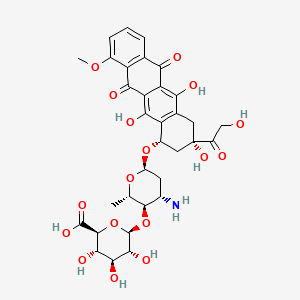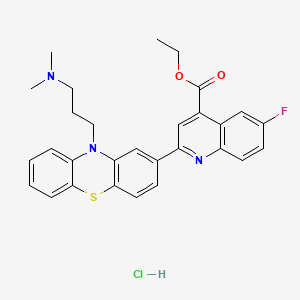
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride is a complex organic compound that belongs to the quinoline and phenothiazine families This compound is characterized by its unique structure, which includes a quinolinecarboxylic acid core, a phenothiazine moiety, and a dimethylamino propyl side chain
Vorbereitungsmethoden
The synthesis of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the quinolinecarboxylic acid and phenothiazine derivatives.
Reaction Conditions: The quinolinecarboxylic acid is reacted with the phenothiazine derivative in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Esterification: The ethyl ester group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Final Product: The final product is obtained as a monohydrochloride salt through the addition of hydrochloric acid.
Analyse Chemischer Reaktionen
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.
Pathways: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The compound may also modulate neurotransmitter levels in the brain, contributing to its potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
4-Quinolinecarboxylic acid, 2-(10-(3-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-6-fluoro-,ethyl ester, monohydrochloride can be compared with other similar compounds:
Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin share the quinoline core and exhibit similar antibacterial activities. the presence of the phenothiazine moiety in the target compound provides additional pharmacological properties.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine are well-known phenothiazine derivatives used as antipsychotic and antihistamine agents. The incorporation of the quinolinecarboxylic acid moiety in the target compound enhances its potential therapeutic applications.
Fluorinated Compounds:
Eigenschaften
CAS-Nummer |
72170-36-6 |
|---|---|
Molekularformel |
C29H29ClFN3O2S |
Molekulargewicht |
538.1 g/mol |
IUPAC-Name |
ethyl 2-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-6-fluoroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C29H28FN3O2S.ClH/c1-4-35-29(34)22-18-24(31-23-12-11-20(30)17-21(22)23)19-10-13-28-26(16-19)33(15-7-14-32(2)3)25-8-5-6-9-27(25)36-28;/h5-6,8-13,16-18H,4,7,14-15H2,1-3H3;1H |
InChI-Schlüssel |
HBJQNDFCWDSIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


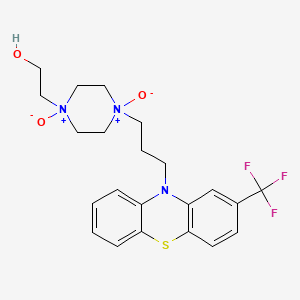
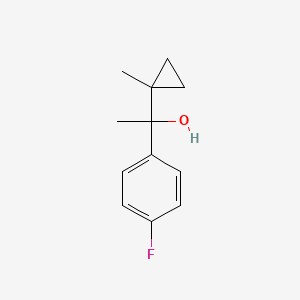

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
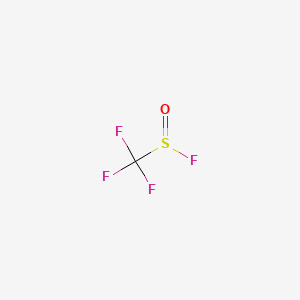
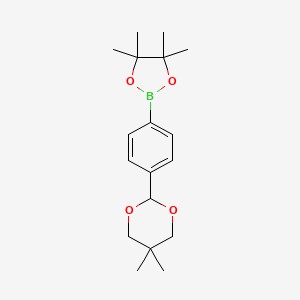
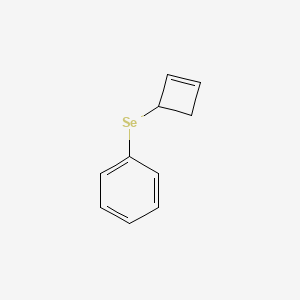
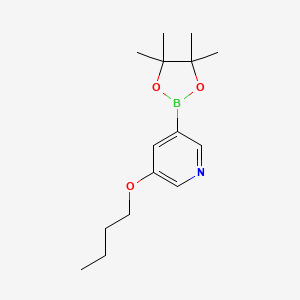
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)

